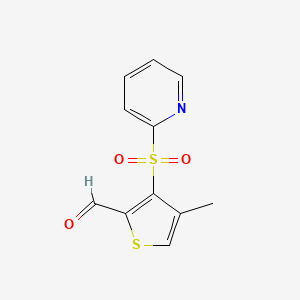
4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The thiophene ring is substituted with a methyl group at the 4-position and a carbaldehyde group at the 2-position. The pyridine ring is substituted with a sulfonyl group at the 2-position.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde include a molecular weight of 267.3 g/mol. More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Recent Achievements in Synthesis of Thiophenes
Thiophenes, such as 4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde, have gained significant attention in the field of medicinal chemistry due to their wide range of applications. These applications include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Notably, thiophene derivatives are present in various natural and synthetic compounds with valuable bioactivities. The synthesis of thiophene derivatives has seen remarkable advancements, with established methods being refined and novel synthetic approaches being developed. This continuous evolution in synthesis methods aims to improve efficiency, versatility, and the adoption of environmentally friendly procedures. The diverse applications of thiophenes extend beyond medicinal chemistry, finding use in organic materials due to their electronic properties, as intermediates in organic synthesis, and in the production of agrochemicals, flavors, and dyes (Xuan, 2020).
Thiophene-Based Chemosensors for Metal Ion Detection
Thiophene derivatives have shown remarkable potential in the development of chemosensors, especially for the detection of metal ions. These chemosensors, featuring thiophene as a core component, exhibit high efficiency, selectivity, and sensitivity. The incorporation of thiophene into these chemosensors is driven by its electronic and structural properties, which offer coordination sites for ligand formation in coordination chemistry. The ability of these chemosensors to detect metal ions has significant implications in various sectors, including environmental, agricultural, and biological fields. As such, thiophene-based chemosensors represent a crucial area of research for monitoring and managing the presence of metal ions in different contexts (Al-Saidi & Khan, 2022).
Catalysis and Chemical Transformations Involving Thiophenes
The role of thiophenes in catalysis and chemical transformations is another area of significant interest. Thiophenes have been used as key intermediates in various synthetic pathways, contributing to the development of complex organic compounds. Recent reviews have highlighted the importance of thiophenes in the synthesis of pharmacologically relevant structures, such as pyrano[2,3-d]pyrimidines, where they serve as key precursors. The advancements in catalytic applications, including the use of hybrid catalysts, have opened new avenues for the synthesis of structurally diverse and biologically important molecules. The exploration of novel catalytic systems and the refinement of existing methodologies continue to expand the utility of thiophenes in the realm of synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-3-pyridin-2-ylsulfonylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-8-7-16-9(6-13)11(8)17(14,15)10-4-2-3-5-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHPJJDCXVMFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pyridine-2-sulfonyl)-thiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



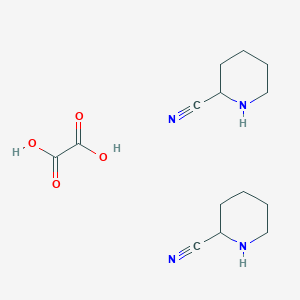

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)

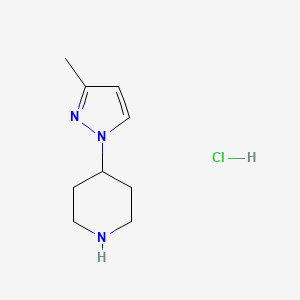


![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)

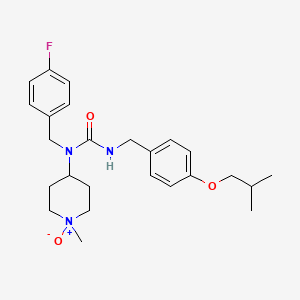

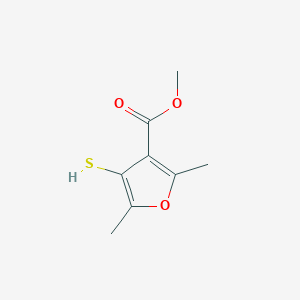
![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)
